![molecular formula C18H20N2O2S B5693932 N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B5693932.png)
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide
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Overview
Description
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring a carbamothioyl group attached to a 3-ethoxybenzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions often require catalysts or specific conditions such as acidic or basic environments
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)carbamothioyl]naphthalene-2-carboxamide
- N-[(3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide
- N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide .
Uniqueness
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide stands out due to its unique ethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-22-16-7-5-6-14(11-16)17(21)20-18(23)19-15-9-12(2)8-13(3)10-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAHIJRDUFWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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